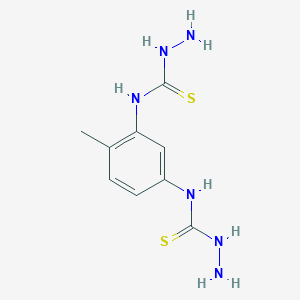
N,N'-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of hydrazine and carbothioamide groups attached to a methyl-substituted phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cancer cell growth and proliferation .
類似化合物との比較
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Shares the hydrazine and carbothioamide functional groups but lacks the phenylene ring.
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Contains a similar phenylene ring but with different substituents.
Hydrazine, 1-methyl-1-phenyl-: Similar structure but with a different substitution pattern on the phenylene ring .
These comparisons highlight the unique structural features and reactivity of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide), making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
93192-27-9 |
|---|---|
分子式 |
C9H14N6S2 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-amino-3-[3-(aminocarbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H14N6S2/c1-5-2-3-6(12-8(16)14-10)4-7(5)13-9(17)15-11/h2-4H,10-11H2,1H3,(H2,12,14,16)(H2,13,15,17) |
InChIキー |
AHUYJQQJZFQMOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)NC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)
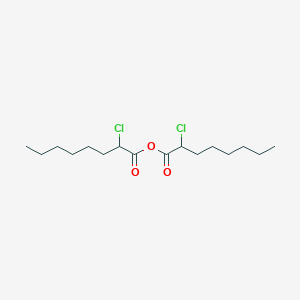
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
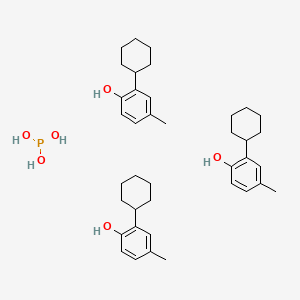
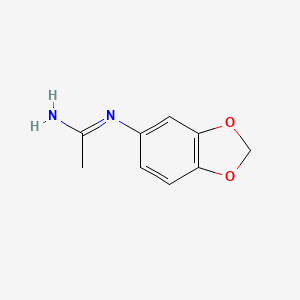
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
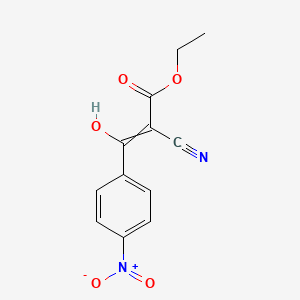
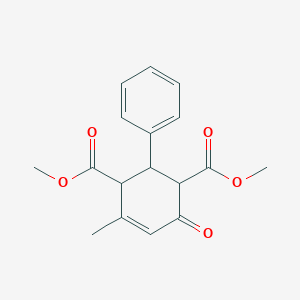
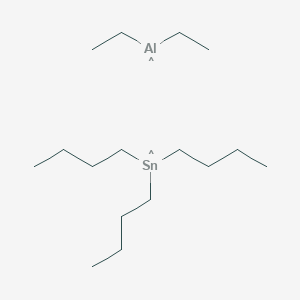
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
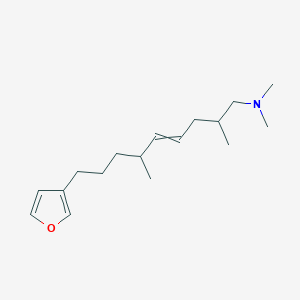
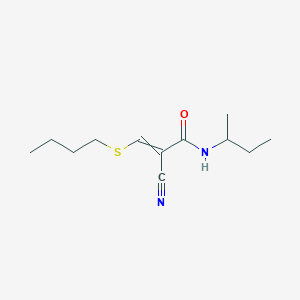
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
